molecular formula C22H25N3O2 B11006519 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11006519
M. Wt: 363.5 g/mol
InChI Key: LRQDGPYTQBYWFV-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C22H25N3O2/c1-25-19-10-6-5-9-18(19)24-20(25)11-14-23-21(26)22(12-15-27-16-13-22)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,23,26)

InChI Key

LRQDGPYTQBYWFV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or tetrahydropyran rings .

Scientific Research Applications

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the tetrahydropyran and carboxamide groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of a benzimidazole core with a tetrahydropyran ring and a carboxamide group.

Biological Activity

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article aims to synthesize existing research findings, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C₁₈H₃₁N₃O
  • Molecular Weight : 303.47 g/mol

This structure is characterized by a benzimidazole moiety linked to a tetrahydropyran derivative, which is crucial for its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. A study demonstrated that benzimidazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest .

Table 1: Summary of Antitumor Activity Studies

StudyCompoundCancer TypeMechanism of ActionResult
BMT-1T cellsInhibition of H+/K+-ATPasesReduced cell proliferation
VariousColorectalCOX-2 inhibitionTumor size reduction

Immunomodulatory Effects

The compound has shown promise as an immunomodulatory agent. Specifically, it has been observed to inhibit T cell activation by affecting intracellular pH levels. This modulation leads to decreased T cell proliferation, suggesting potential applications in autoimmune diseases and transplant rejection .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as H+/K+-ATPases, leading to altered intracellular environments conducive to reduced cell proliferation.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in the G1 phase, preventing progression to the S phase, thereby inhibiting tumor growth.
  • Apoptosis Induction : There is evidence that these compounds can trigger apoptotic pathways in cancer cells, contributing to their antitumor efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:

  • Case Study 1 : A clinical trial involving a similar benzimidazole derivative indicated significant tumor regression in patients with advanced colorectal cancer when combined with standard chemotherapy regimens.
  • Case Study 2 : In a preclinical model, treatment with the compound resulted in notable improvements in immune response markers in mice subjected to immunosuppressive conditions.

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